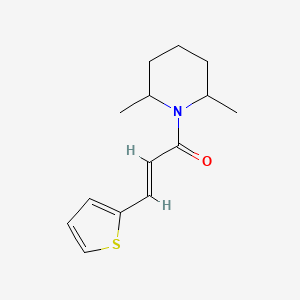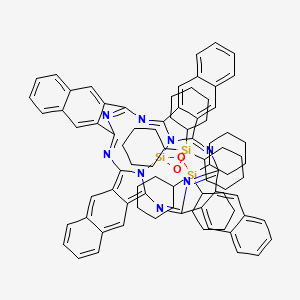![molecular formula C26H30N4 B13834261 Tris[4-(dimethylamino)phenyl]acetonitrile CAS No. 4439-06-9](/img/structure/B13834261.png)
Tris[4-(dimethylamino)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[4-(dimethylamino)phenyl]acetonitrile: is an organic compound with the molecular formula C26H30N4 . It is known for its unique structural properties, which include three dimethylamino groups attached to phenyl rings, all connected to a central acetonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(dimethylamino)phenyl]acetonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris[4-(dimethylamino)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Tris[4-(dimethylamino)phenyl]acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism by which Tris[4-(dimethylamino)phenyl]acetonitrile exerts its effects is primarily related to its electronic properties. The dimethylamino groups are electron-donating, which can influence the compound’s ability to participate in charge transfer processes. This makes it an effective material for use in electronic devices where efficient charge transport is crucial .
Comparaison Avec Des Composés Similaires
Tris[4-(diethylamino)phenyl]amine (TDAPA): Similar in structure but with diethylamino groups instead of dimethylamino groups.
Triphenylamine (TPA): Lacks the nitrile group but is widely used in organic semiconductors and OLEDs for its hole-transporting abilities.
Uniqueness: Tris[4-(dimethylamino)phenyl]acetonitrile is unique due to the presence of the nitrile group, which can participate in additional chemical reactions compared to its analogs. This adds versatility to its applications in materials science and organic electronics.
Propriétés
Numéro CAS |
4439-06-9 |
|---|---|
Formule moléculaire |
C26H30N4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2,2,2-tris[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C26H30N4/c1-28(2)23-13-7-20(8-14-23)26(19-27,21-9-15-24(16-10-21)29(3)4)22-11-17-25(18-12-22)30(5)6/h7-18H,1-6H3 |
Clé InChI |
SPTOONCAHFZDNU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




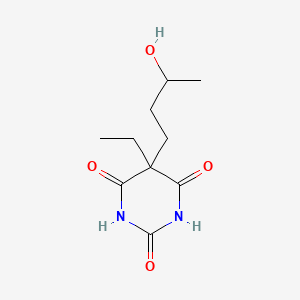


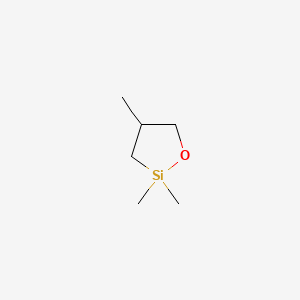
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

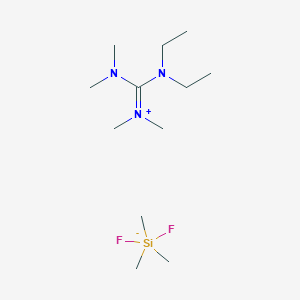
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
